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Compound of Interest

Compound Name:
(4-(Ethoxymethoxy)phenyl)boronic

acid

Cat. No.: B1418387 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of (4-
(Ethoxymethoxy)phenyl)boronic acid

Introduction
(4-(Ethoxymethoxy)phenyl)boronic acid, registered under CAS Number 957062-54-3, is an

important building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling

reactions.[1] Its utility stems from the presence of a boronic acid moiety, a versatile functional

group for carbon-carbon bond formation, and an ethoxymethyl (EOM) ether, which serves as a

stable protecting group for the phenolic hydroxyl. The precise structural elucidation and purity

assessment of this reagent are paramount for its successful application in research and drug

development. This guide provides a comprehensive overview of the expected spectroscopic

signature of (4-(Ethoxymethoxy)phenyl)boronic acid using Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While a complete, published dataset for this specific molecule is not readily available in peer-

reviewed literature, this document synthesizes data from structurally similar compounds and

established spectroscopic principles to provide a robust, predictive analysis. The

methodologies and interpretations presented herein are designed to serve as a practical

reference for researchers in the field.

The molecular structure is as follows:
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Caption: Molecular Structure of (4-(Ethoxymethoxy)phenyl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules

in solution. For (4-(Ethoxymethoxy)phenyl)boronic acid, both ¹H and ¹³C NMR are essential

for confirming the connectivity of the aromatic ring and the ethoxymethoxy group.

Experimental Protocol
A robust NMR analysis begins with careful sample preparation and selection of appropriate

instrumental parameters.

Sample Preparation: Dissolve approximately 5-10 mg of (4-
(Ethoxymethoxy)phenyl)boronic acid in 0.6-0.7 mL of a deuterated solvent. Deuterated

dimethyl sulfoxide (DMSO-d₆) is a common choice for boronic acids due to its ability to

dissolve polar compounds and the presence of exchangeable protons from the B(OH)₂

group.[2] Chloroform-d (CDCl₃) can also be used.

¹H NMR Acquisition:

Instrument: 400 MHz NMR spectrometer.[3]

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64 scans are typically sufficient.

Referencing: The residual solvent peak (DMSO-d₆ at δ ~2.50 ppm) serves as the internal

standard.[2]

¹³C NMR Acquisition:

Instrument: 100 MHz NMR spectrometer (corresponding to a 400 MHz proton frequency).

Pulse Program: Proton-decoupled pulse program to yield singlets for all carbon signals.

Number of Scans: Due to the low natural abundance of ¹³C, 1024 or more scans are

required.[2]
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Referencing: The solvent peak (DMSO-d₆ at δ ~39.52 ppm) is used as the internal

standard.[4]

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the

aliphatic protons of the EOM group. The aromatic region will display a characteristic AA'BB'

system for the 1,4-disubstituted phenyl ring.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Causality

~7.7-7.8 Doublet (d) 2H
H-2, H-6 (ortho

to B(OH)₂)

The boronic acid

group is electron-

withdrawing,

deshielding the

adjacent protons.

~7.0-7.1 Doublet (d) 2H
H-3, H-5 (ortho

to -OEOM)

The oxygen of

the EOM group

is electron-

donating,

shielding these

protons relative

to H-2/H-6.

~5.3 Singlet (s) 2H -O-CH₂-O-

Protons of the

methylene bridge

between two

oxygen atoms,

typically

appearing in this

region.

~3.7 Quartet (q) 2H -O-CH₂-CH₃

Methylene

protons adjacent

to an oxygen and

coupled to the

methyl group

protons.

~1.2 Triplet (t) 3H -CH₂-CH₃

Methyl protons

coupled to the

adjacent

methylene group.

~8.0 (broad) Singlet (s) 2H B(OH )₂ The acidic

protons of the

boronic acid
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group are

exchangeable

and often appear

as a broad

singlet. This

peak may not be

observed in the

presence of D₂O.

Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide confirmation of all unique carbon

environments in the molecule.
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Chemical Shift (δ, ppm) Assignment Causality

~160 C4 (ipso-carbon to -OEOM)

The carbon atom is directly

attached to a highly

electronegative oxygen atom.

~137 C2, C6 (aromatic)
Aromatic carbons ortho to the

boronic acid group.

~130 (variable) C1 (ipso-carbon to B(OH)₂)

The chemical shift of the

carbon attached to boron can

be broad and is highly

dependent on solvent and

concentration.

~115 C3, C5 (aromatic)

Aromatic carbons ortho to the

electron-donating -OEOM

group.

~93 -O-CH₂-O-

The acetal carbon is

significantly deshielded by two

adjacent oxygen atoms.

~65 -O-CH₂-CH₃
Aliphatic carbon attached to

one oxygen atom.

~15 -CH₂-CH₃
Terminal aliphatic methyl

carbon.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol
Sample Preparation: Modern IR analysis is most conveniently performed using an

Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid

sample placed directly on the crystal.[2]
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IR Spectrum Acquisition:

Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR

accessory.[2]

Spectral Range: 4000–400 cm⁻¹.

Resolution: 4 cm⁻¹.

Interpretation of Key IR Absorptions
The IR spectrum of (4-(Ethoxymethoxy)phenyl)boronic acid is expected to be dominated by

strong absorptions from the O-H, C-H, B-O, and C-O bonds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/pdf/Spectroscopic_Characterization_of_4_Bromo_2_5_dimethoxyphenyl_boronic_acid_A_Technical_Guide.pdf
https://www.benchchem.com/product/b1418387?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1418387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber
(cm⁻¹)

Vibration Type Functional Group Significance

3500–3200 (broad) O-H stretch B(OH)₂

A very broad and

strong band

characteristic of the

hydrogen-bonded

hydroxyl groups of the

boronic acid.

3100–3000 C-H stretch Aromatic C-H

Confirms the

presence of the

phenyl ring.

2980–2850 C-H stretch Aliphatic C-H

Corresponds to the C-

H bonds in the

ethoxymethyl group.

~1605, ~1510 C=C stretch Aromatic Ring

Characteristic

absorptions for a

substituted benzene

ring.

~1350 (strong) B-O stretch B-O

A strong,

characteristic

absorption confirming

the presence of the

boronic acid moiety.[5]

~1250, ~1080 C-O stretch Ether (Ar-O, O-C-O)

Strong absorptions

corresponding to the

various C-O single

bonds of the

ethoxymethoxy ether

group.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule. High-resolution mass spectrometry (HRMS) is crucial for confirming the

molecular formula.

Experimental Protocol
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as

methanol or acetonitrile to a concentration of approximately 1 µg/mL.

Mass Spectrum Acquisition:

Instrument: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).[5]

Ionization Mode: Electrospray ionization (ESI) is a soft ionization technique well-suited for

boronic acids. Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be tested.

The negative mode is often sensitive for boronic acids.[6]

Mass Range: m/z 50–500.

Expected Mass Spectrum Data
The molecular formula of (4-(Ethoxymethoxy)phenyl)boronic acid is C₉H₁₃BO₄.

Calculated Monoisotopic Mass: 196.0856 Da.

In an HRMS experiment, the primary goal is to observe the pseudomolecular ion with high

mass accuracy.
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m/z (Daltons) Ion Ionization Mode Significance

197.0934 [M+H]⁺ ESI Positive

Protonated molecule;

confirms the

molecular weight.

195.0777 [M-H]⁻ ESI Negative

Deprotonated

molecule; often a

highly stable and

abundant ion for

boronic acids.[6]

219.0755 [M+Na]⁺ ESI Positive

Sodium adduct;

commonly observed in

ESI-MS.

Plausible Fragmentation Pathway: Under ESI conditions, fragmentation can occur. A likely

fragmentation pathway involves the cleavage of the acetal C-O bond, which is relatively weak.

[C₉H₁₃BO₄+H]⁺
m/z = 197.09

[C₇H₇BO₂]⁺
m/z = 134.05

(Loss of CH₃CH₂OCH₂OH)

- C₂H₆O₂

Click to download full resolution via product page

Caption: A plausible fragmentation pathway for the protonated molecule in ESI-MS.

Workflow for Spectroscopic Analysis
The logical flow for a comprehensive characterization of (4-(Ethoxymethoxy)phenyl)boronic
acid integrates these techniques to build a complete structural picture.
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Synthesis & Purification

Spectroscopic Analysis
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Caption: General workflow for the synthesis and spectroscopic characterization.

Conclusion
This technical guide outlines the expected spectroscopic characteristics of (4-
(Ethoxymethoxy)phenyl)boronic acid. By combining NMR for detailed structural connectivity,

IR for functional group identification, and HRMS for molecular formula confirmation,

researchers can confidently verify the identity, structure, and purity of this valuable synthetic

intermediate. The provided protocols and predicted data serve as a reliable baseline for the

analysis and quality control of this compound in a research or drug development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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